4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol

Lipophilicity Membrane permeability Drug design

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol (CAS 1702168-17-9, molecular formula C₆H₁₁BrN₄O, molecular weight 235.08 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazole class. The compound features a 1,2,4-triazole core bearing an amino group at the 3-position, a bromine atom at the 5-position, and a butan-2-ol substituent at the N1 position.

Molecular Formula C6H11BrN4O
Molecular Weight 235.08 g/mol
Cat. No. B13073876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol
Molecular FormulaC6H11BrN4O
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESCC(CCN1C(=NC(=N1)N)Br)O
InChIInChI=1S/C6H11BrN4O/c1-4(12)2-3-11-5(7)9-6(8)10-11/h4,12H,2-3H2,1H3,(H2,8,10)
InChIKeyLFCCNASPKNKSBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol: Structural Identity, Physicochemical Profile, and Procurement Baseline for a 3-Amino-5-bromo-1,2,4-triazole Scaffold with a Secondary Alcohol Side Chain


4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol (CAS 1702168-17-9, molecular formula C₆H₁₁BrN₄O, molecular weight 235.08 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazole class [1]. The compound features a 1,2,4-triazole core bearing an amino group at the 3-position, a bromine atom at the 5-position, and a butan-2-ol substituent at the N1 position [1]. Commercial availability is confirmed through multiple research chemical suppliers at ≥95% purity . Key computed physicochemical descriptors include XLogP3 = 0.7, hydrogen bond donor count = 2, hydrogen bond acceptor count = 4, topological polar surface area = 77 Ų, and rotatable bond count = 3 [1].

Why 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol Cannot Be Interchanged: The Functional Consequences of 5-Bromo Substitution and Secondary Alcohol Regiochemistry


Substitution at the triazole core and side-chain regiochemistry uniquely define the molecular recognition and physicochemical properties of 1,2,4-triazole derivatives. The 5-bromo substituent increases XLogP3 to 0.7 versus an estimated <0.0 for the des-bromo analog (CAS 1566125-53-8), altering both membrane partitioning and target binding enthalpy through halogen-bonding interactions [1]. Concurrently, the secondary alcohol at the butan-2-ol side chain introduces chirality and distinct hydrogen-bonding geometry compared to the primary alcohol of the butan-1-ol positional isomer (CAS 1697711-38-8) . Class-level structure-activity relationship (SAR) studies have demonstrated that bromo substitution at the triazole 5-position is a key potency determinant in both antibacterial and antifungal triazole series, with bromo-substituted analogs identified as the most promising compounds in multiple independent screening campaigns [2][3]. Generic interchange among in-class compounds carrying different halogenation patterns or side-chain alcohols therefore risks both altered target engagement and inconsistent biological readout.

Quantitative Differentiation Evidence for 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol Versus Closest Analogs


XLogP3 Lipophilicity Advantage of 5-Bromo Substitution Over the Des-Bromo Analog

The 5-bromo substituent on the triazole ring of 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol raises its computed XLogP3 to 0.7 [1], representing a significant lipophilicity increase compared to its des-bromo counterpart, 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol (CAS 1566125-53-8), for which the parent 3-amino-1,2,4-triazole scaffold has a reported LogP of −0.86 . The XLogP shift of approximately ≥1.5 log units conferred by bromination is consistent with the known Hansch π constant for aromatic bromine (+0.86) plus side-chain contributions. In class-level antibacterial SAR studies, bromo-substituted 1,2,4-triazole derivatives have been explicitly associated with superior antibacterial activity, with inhibition zones of 20–27 mm against tested bacterial strains, comparable to the reference drug ciprofloxacin (25–30 mm) [2].

Lipophilicity Membrane permeability Drug design

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Architecture Differentiation from Nitrile-Containing Analogs

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol exhibits a TPSA of 77 Ų, with 2 hydrogen bond donors (the secondary –OH and one –NH₂ proton) and 4 hydrogen bond acceptors [1]. This contrasts with the nitrile-terminated analog 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile (CAS 1698268-14-2), which replaces the hydroxyl with a –CN group, eliminating one HBD and one HBA while reducing TPSA to approximately 60–65 Ų. The presence of the secondary alcohol not only provides a chiral center absent in achiral side-chain analogs but also offers a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) that is unavailable in the nitrile or butan-1-ol positional isomer . In antifungal triazole SAR, hydrogen-bonding capacity at the side chain has been identified as a critical parameter for CYP51 binding affinity [2].

Polar surface area Hydrogen bonding ADME prediction

Regioisomeric Differentiation: Secondary Alcohol (butan-2-ol) Versus Primary Alcohol (butan-1-ol) Side Chain

The target compound bears a secondary alcohol at the butan-2-ol side chain, which introduces a chiral center at the C2 position (SMILES: CC(CCN1C(=NC(=N1)N)Br)O) [1]. Its closest positional isomer, 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol (CAS 1697711-38-8, same molecular weight 235.08 g/mol), carries a primary alcohol at the terminus . Secondary alcohols exhibit slower metabolic oxidation rates compared to primary alcohols due to steric hindrance at the hydroxyl-bearing carbon, and the stereochemical configuration can confer enantioselective biological recognition as demonstrated in the triazole antifungal literature where (2R,3R) and (2R,3S) stereoisomers of butan-2-ol-bearing triazoles show markedly different antifungal MIC values against Candida spp. [2].

Regioisomerism Chirality Metabolic stability

Halogen Bonding Capacity of 5-Bromo Substituent: A Structural Feature Absent in Des-Halogen and 5-Chloro Analogs

The 5-bromo substituent on the 1,2,4-triazole ring of the target compound introduces a σ-hole donor capable of forming directional halogen bonds with Lewis bases (e.g., carbonyl oxygens in protein backbones), with a calculated interaction energy typically 2–5 kcal/mol stronger than the corresponding 5-chloro substituent and entirely absent in the des-halogen analog [1]. This halogen-bonding capability is a structural feature that cannot be replicated by the des-bromo analog 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol (CAS 1566125-53-8) . In related triazole series, the bromo substituent has been shown to enhance antifungal potency by increasing target-site residency time through halogen-bond stabilization, with bromo-substituted triazoles identified as the most promising compounds in a focused library screen against Candida albicans, Candida krusei, and Aspergillus fumigatus [2].

Halogen bonding Molecular recognition Crystal engineering

Molecular Weight and Heavy Atom Count Differentiation: Impact on Fragment-Based Screening Library Positioning

With a molecular weight of 235.08 g/mol and 12 heavy atoms, 4-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol resides in the fragment-to-lead transition space, significantly heavier than its des-bromo analog (CAS 1566125-53-8, MW 156.19 g/mol, 10 heavy atoms) [1]. This 78.89 g/mol mass increment is entirely attributable to the replacement of a hydrogen with bromine at the 5-position. In fragment-based screening cascades, the brominated compound offers a distinct advantage: the bromine atom provides anomalous scattering for X-ray crystallographic phasing, enabling unambiguous electron density assignment during fragment soaking experiments, a capability absent in the des-bromo analog. Additionally, the higher molecular weight places the compound closer to the Rule-of-Three-compliant fragment space upper boundary (MW ≤ 300), offering greater potential for binding enthalpy optimization [2].

Fragment-based drug discovery Molecular weight Lead-likeness

Synthetic Versatility: The 5-Bromo Substituent as a Cross-Coupling Handle for Late-Stage Diversification

The 5-bromo substituent serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are impossible with the des-bromo analog 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-2-ol [1]. While both the target compound and its des-bromo counterpart carry the 3-amino group for amide coupling or reductive amination, only the 5-bromo compound offers a second, electronically distinct diversification vector . Microwave-assisted Suzuki-Miyaura coupling of 5-bromo-3-amino-1,2,4-triazole derivatives with aryl boronic acids has been demonstrated to proceed efficiently under continuous-flow conditions, enabling rapid library synthesis of 5-aryl-3-amino-1,2,4-triazole analogs in parallel format [2]. The butan-2-ol side chain is compatible with these coupling conditions, making the compound a dual-functionalization scaffold.

Cross-coupling Late-stage functionalization Medicinal chemistry

Optimal Research and Procurement Application Scenarios for 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery with Crystallographic Readout

The combination of MW = 235.08 g/mol (fragment-to-lead space), the bromine anomalous scattering signal for X-ray crystallographic phasing, and two orthogonal diversification handles makes this compound a strong candidate for fragment library inclusion in academic or industrial structural biology groups. The 5-bromo substituent enables unambiguous electron density assignment during protein-ligand co-crystallography, accelerating hit-to-lead timelines compared to des-halogen fragments [1][2].

Antimicrobial Lead Optimization Requiring Balanced Lipophilicity

With XLogP3 = 0.7 and TPSA = 77 Ų, the compound occupies a favorable physicochemical space for antibacterial and antifungal lead development. Class-level SAR confirms that bromo-substituted 1,2,4-triazoles exhibit inhibition zones of 20–27 mm against Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin (25–30 mm), while bromo-substituted triazoles have been independently identified as the most promising antifungal candidates among focused libraries [3][4]. The secondary alcohol additionally offers a metabolic soft spot for tuning clearance.

Parallel Library Synthesis via Dual-Functionalization Strategy

The 5-bromo substituent enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for rapid parallel derivatization of the triazole C5 position, while the 3-amino group provides an independent vector for amide bond formation or reductive amination, and the side-chain –OH permits esterification or etherification [5]. This three-vector diversification capability from a single building block is absent in the des-bromo analog (only two vectors) and the nitrile analog (lacking the –OH handle), making the compound a cost-efficient starting point for SAR library construction.

Enantioselective Synthesis and Chiral Probe Development

The chiral secondary alcohol at the butan-2-ol side chain introduces a stereocenter amenable to asymmetric synthesis or chiral chromatographic resolution. In the clinically established triazole antifungal class, enantiomeric configuration at analogous butan-2-ol positions has been shown to produce differential MIC values against Candida species, with the (2R,3R) configuration typically exhibiting superior potency [6]. Researchers exploring stereochemistry-activity relationships in triazole-based chemical probes should prioritize procurement of this compound over the achiral butan-1-ol positional isomer.

Quote Request

Request a Quote for 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.